Cas no 2580102-98-1 (rac-methyl (1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylate)

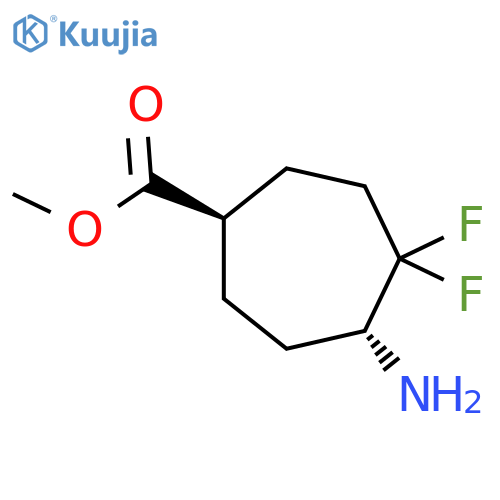

2580102-98-1 structure

商品名:rac-methyl (1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylate

rac-methyl (1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- rac-methyl (1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylate

- 2580102-98-1

- EN300-27729518

-

- インチ: 1S/C9H15F2NO2/c1-14-8(13)6-2-3-7(12)9(10,11)5-4-6/h6-7H,2-5,12H2,1H3/t6-,7-/m1/s1

- InChIKey: QHYICHGZMFCUNM-RNFRBKRXSA-N

- ほほえんだ: FC1(CC[C@H](C(=O)OC)CC[C@H]1N)F

計算された属性

- せいみつぶんしりょう: 207.10708505g/mol

- どういたいしつりょう: 207.10708505g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 221

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 52.3Ų

rac-methyl (1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27729518-0.1g |

rac-methyl (1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylate |

2580102-98-1 | 95.0% | 0.1g |

$2034.0 | 2025-03-19 | |

| Enamine | EN300-27729518-1.0g |

rac-methyl (1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylate |

2580102-98-1 | 95.0% | 1.0g |

$2311.0 | 2025-03-19 | |

| Enamine | EN300-27729518-0.5g |

rac-methyl (1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylate |

2580102-98-1 | 95.0% | 0.5g |

$2219.0 | 2025-03-19 | |

| Enamine | EN300-27729518-1g |

rac-methyl (1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylate |

2580102-98-1 | 1g |

$2311.0 | 2023-09-10 | ||

| Enamine | EN300-27729518-5.0g |

rac-methyl (1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylate |

2580102-98-1 | 95.0% | 5.0g |

$6702.0 | 2025-03-19 | |

| Enamine | EN300-27729518-2.5g |

rac-methyl (1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylate |

2580102-98-1 | 95.0% | 2.5g |

$4530.0 | 2025-03-19 | |

| Enamine | EN300-27729518-5g |

rac-methyl (1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylate |

2580102-98-1 | 5g |

$6702.0 | 2023-09-10 | ||

| Enamine | EN300-27729518-10g |

rac-methyl (1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylate |

2580102-98-1 | 10g |

$9939.0 | 2023-09-10 | ||

| Enamine | EN300-27729518-10.0g |

rac-methyl (1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylate |

2580102-98-1 | 95.0% | 10.0g |

$9939.0 | 2025-03-19 | |

| Enamine | EN300-27729518-0.05g |

rac-methyl (1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylate |

2580102-98-1 | 95.0% | 0.05g |

$1942.0 | 2025-03-19 |

rac-methyl (1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylate 関連文献

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

-

2. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335

-

Chuan-Feng Chen Chem. Commun., 2008, 6128-6130

2580102-98-1 (rac-methyl (1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylate) 関連製品

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量